molecular formula C15H9NO4S B6404541 2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid, 95% CAS No. 1261952-10-6

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid, 95%

Cat. No. B6404541
CAS RN: 1261952-10-6
M. Wt: 299.3 g/mol
InChI Key: NOCIBLTYTCQGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid, or 2-BnT-4-NBA, is an organic compound derived from benzoic acid and thiophene. It is a white crystalline solid with a melting point of 167°C. This compound has found a variety of applications in the field of chemistry and biochemistry due to its unique properties. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme-catalyzed reactions and as a reagent for the detection of certain compounds.

Scientific Research Applications

2-BnT-4-NBA has been used in a variety of scientific research applications. It is used as a reagent for the detection of certain compounds, such as amino acids, peptides, and nucleotides. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters and amides. Additionally, it has been used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 2-BnT-4-NBA is not fully understood. It is believed that the compound acts as an electron-withdrawing group, stabilizing the transition state of the reaction. This allows the reaction to proceed more quickly than it would otherwise. Additionally, it is believed that the compound acts as a catalyst, promoting the formation of new products.
Biochemical and Physiological Effects
2-BnT-4-NBA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer effects in animal studies. Additionally, it has been found to have a variety of effects on the nervous system, including anxiolytic, antidepressant, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-BnT-4-NBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution. Additionally, it is not water-soluble and must be dissolved in a suitable solvent before use.

Future Directions

There are a variety of future directions for research on 2-BnT-4-NBA. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further studies of its mechanism of action and its potential as a catalyst could lead to new insights into the field of organic chemistry. Finally, further studies of its use in the detection of certain compounds could lead to new and improved methods for their detection.

Synthesis Methods

2-BnT-4-NBA can be synthesized by the reaction of benzoic acid and thiophene in a solvent such as acetic anhydride. The reaction is carried out at a temperature of 160-180°C for 1-2 hours. The reaction produces a yellow-brown liquid which is then cooled to room temperature and filtered to yield a white crystalline solid. The solid can be further purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-15(18)11-6-5-10(16(19)20)8-12(11)14-7-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCIBLTYTCQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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